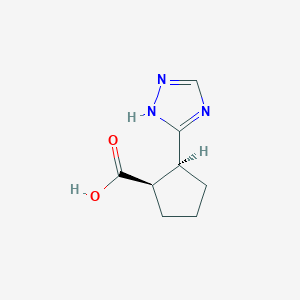

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid

CAS No.: 2490314-24-2

Cat. No.: VC6372377

Molecular Formula: C8H11N3O2

Molecular Weight: 181.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490314-24-2 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.195 |

| IUPAC Name | (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-5(6)7-9-4-10-11-7/h4-6H,1-3H2,(H,12,13)(H,9,10,11)/t5-,6+/m0/s1 |

| Standard InChI Key | CMNUXWPFGKPAKD-NTSWFWBYSA-N |

| SMILES | C1CC(C(C1)C(=O)O)C2=NC=NN2 |

Introduction

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound featuring a triazole ring attached to a cyclopentane backbone. This compound is of interest due to its structural features and potential applications in pharmaceuticals and materials chemistry. Below, we provide an in-depth review of its properties, synthesis routes, and potential applications based on available research.

Synthesis Pathways

The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid typically involves:

-

Cyclopentane Derivative Preparation: Starting with cyclopentanone or cyclopentanol derivatives.

-

Triazole Ring Introduction: Using azide precursors and alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

-

Carboxylation Step: Functionalization of the cyclopentane ring to introduce the carboxylic acid group.

Each step requires careful control of stereochemistry to ensure the desired (1R,2S) configuration.

Potential Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Development of antifungal agents or enzyme inhibitors based on the triazole scaffold. |

| Materials Science | Use in creating polymers or materials with enhanced thermal and chemical resistance properties. |

Research Gaps

Despite its promising structure:

-

Limited data exist on the pharmacokinetics and pharmacodynamics of this compound.

-

Its synthetic routes require optimization for scalability and cost-effectiveness.

-

Comprehensive biological evaluations are necessary to establish its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume